

Application Note: UPLC-MS/MS Analysis of Ganoderenic Acid C in Complex Mixtures

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Compound of Interest

Compound Name: *Ganoderenic acid C*

Cat. No.: *B10820636*

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Ganoderenic acid C** is a bioactive triterpenoid found in *Ganoderma* species, a genus of mushrooms renowned for its use in traditional medicine.^[1] With a molecular formula of $C_{30}H_{44}O_7$ and a molecular weight of 516.7 g/mol, this compound, along with other ganoderic acids, is investigated for its potential pharmacological activities, including anti-inflammatory and cytotoxic effects.^{[1][2]} Accurate and sensitive quantification of **Ganoderenic acid C** in complex matrices such as herbal extracts, raw materials, and biological samples is critical for quality control, pharmacokinetic studies, and mechanism-of-action research. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the high sensitivity, selectivity, and speed required for the rigorous analysis of this and other related compounds.^[3] This document outlines a detailed protocol for the extraction and quantification of **Ganoderenic acid C** using UPLC-MS/MS.

Quantitative Data Summary

The following tables summarize the UPLC-MS/MS method parameters and performance characteristics for the analysis of **Ganoderenic acid C** and related compounds. This data is compiled from published literature and serves as a guide for method development and validation.

Table 1: UPLC-MS/MS Method Parameters

Parameter	Recommended Conditions
UPLC System	Waters ACQUITY UPLC or equivalent
Column	ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Elution Mode	Gradient or Isocratic (see protocol for details)[4]
Flow Rate	0.3 - 0.5 mL/min
Column Temp.	30 - 40 °C
Injection Volume	2 - 10 µL
Ionization Source	Electrospray Ionization (ESI), Negative Mode
Capillary Voltage	2.5 - 3.5 kV
Source Temp.	120 - 150 °C
Desolvation Temp.	350 - 450 °C
Desolvation Gas	Nitrogen, 600 - 800 L/hr
Collision Gas	Argon

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for **Ganoderenic Acid C**

Compound	Precursor Ion (m/z) [M-H] ⁻	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Ganoderenic Acid C	515.7	Qualifier and Quantifier ions to be determined experimentally	0.05	30 - 40	25 - 40
Internal Standard	Analyte-specific	Analyte-specific	0.05	Optimized	Optimized

Note: The molecular formula for **Ganoderenic Acid C** is C₃₀H₄₄O₇ (MW: 516.7). The precursor ion in negative mode is [M-H]⁻ at m/z 515.7. Product ions should be optimized by infusing a standard solution. Common losses for similar triterpenoids include H₂O and CO₂. A closely related compound, Ganoderic Acid C2 ([M-H]⁻ at m/z 517), uses a product ion of m/z 287 for quantification.

Table 3: Method Validation Parameters (Representative Data)

Parameter	Ganoderenic Acid C	Other Ganoderic Acids
Linearity Range	0.93 - 16.08 µg/mL	20.0 - 2000 ng/mL
Correlation (r ²)	> 0.999	> 0.998
LOD	Not Reported	0.66 - 6.55 µg/kg
LOQ	Not Reported	2.20 - 21.84 µg/kg
Precision (RSD%)	Intra-day: 4.7% - 7.6%	Intra-day: < 6.8%; Inter-day: < 8.1%
Accuracy/Recovery	79.53% - 93.60%	89.1% - 114.0%

| Stability (Room Temp)| Not Reported | Stable for 72 hours |

Experimental Protocols

Sample Preparation: Extraction from Ganoderma Fruiting Bodies/Spores

This protocol describes an efficient ultrasonic-assisted extraction method for recovering **Ganoderenic acid C** from complex solid matrices.

Materials:

- Dried and powdered Ganoderma sample (fruiting body or spores)
- Methanol (LC-MS Grade) or Chloroform
- Deionized Water
- Vortex Mixer
- Ultrasonic Bath
- Centrifuge
- 0.22 μ m Syringe Filters (PTFE or Nylon)
- UPLC Vials

Procedure:

- **Weighing:** Accurately weigh 1.0 g of the homogenized, powdered Ganoderma sample into a 50 mL centrifuge tube.
- **Solvent Addition:** Add 20 mL of the extraction solvent (e.g., methanol or chloroform).
- **Extraction:** Tightly cap the tube and place it in an ultrasonic water bath. Sonicate for 30 minutes at room temperature.
- **Repeat Extraction:** Repeat the extraction process twice more on the solid residue with fresh solvent to ensure complete recovery.

- **Combine & Evaporate:** Combine the supernatants from all three extractions. Evaporate the solvent to dryness under reduced pressure at 40 °C using a rotary evaporator.
- **Reconstitution:** Dissolve the dried residue in a precise volume (e.g., 5.0 mL) of methanol. Vortex for 1 minute to ensure the extract is fully dissolved.
- **Filtration:** Filter the reconstituted solution through a 0.22 µm syringe filter directly into a UPLC vial for analysis.

UPLC-MS/MS Analysis Protocol

Procedure:

- **System Equilibration:** Equilibrate the UPLC-MS/MS system with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.
- **Standard Preparation:**
 - Prepare a stock solution of **Ganoderenic acid C** standard in methanol (e.g., 1 mg/mL).
 - Perform serial dilutions of the stock solution with methanol to create a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
 - If an internal standard (IS) is used, spike each standard and sample with the IS to a consistent final concentration.
- **Sequence Setup:** Create an analysis sequence in the instrument software. Include blanks, calibration standards, quality control (QC) samples (low, mid, high), and the prepared unknown samples.
- **Injection:** Inject the samples onto the UPLC system. A typical gradient elution profile is as follows:
 - 0.0 - 1.0 min: 30% B
 - 1.0 - 8.0 min: 30% to 95% B (linear gradient)
 - 8.0 - 9.0 min: 95% B (hold)

- 9.1 - 12.0 min: 30% B (return to initial conditions and equilibrate)
- Data Acquisition: Acquire data in MRM mode using the optimized transitions for **Ganoderenic acid C** and the internal standard (if used).
- Data Processing: Process the acquired data using the instrument's quantification software. Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards. Determine the concentration of **Ganoderenic acid C** in the unknown samples by interpolation from the curve.

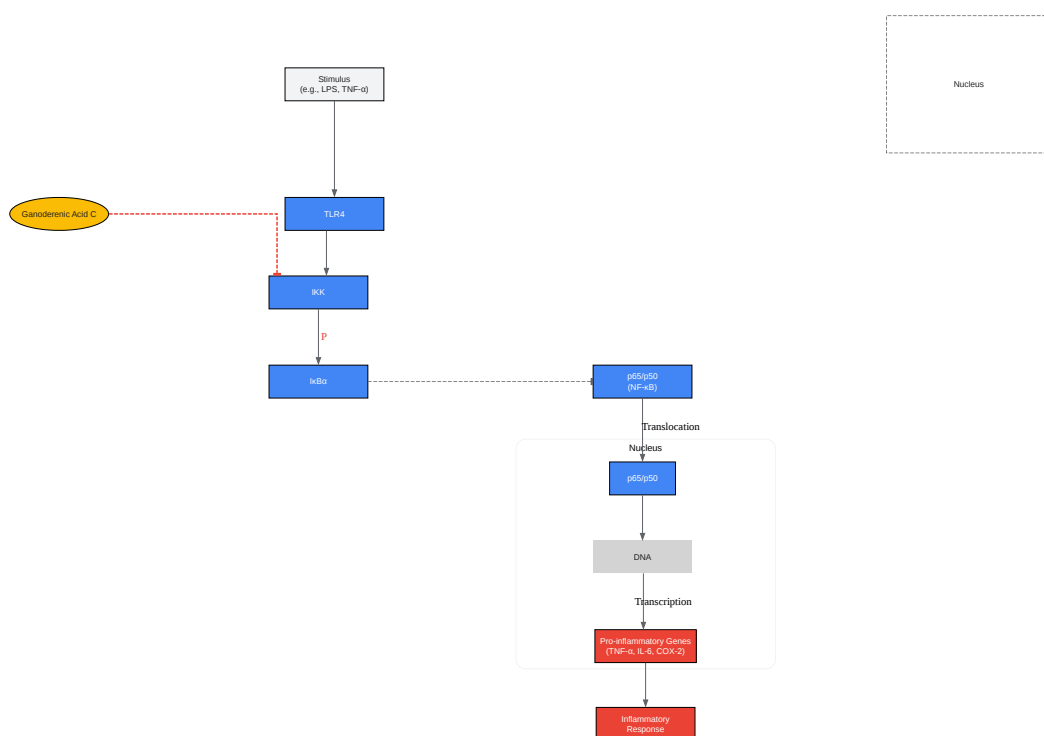
Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway associated with ganoderic acids.



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Caption: Experimental workflow for **Ganoderenic acid C** quantification.



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Caption: Inhibition of the NF-κB inflammatory pathway by **Ganoderenic Acid C**.

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